N-Boc-(+/-)-aminohex-5-enal

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

N-Boc-(+/-)-aminohex-5-enal (CAS 1379812-32-4) is a racemic, bifunctional amino aldehyde with a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkene. With a molecular formula of C₁₁H₁₉NO₃ and molecular weight of 213.27 g/mol , it serves as a versatile precursor in the synthesis of complex molecules, particularly in the construction of nitrogen-containing heterocycles and peptide mimetics.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 1379812-32-4
Cat. No. B2743549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(+/-)-aminohex-5-enal
CAS1379812-32-4
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=C)CC=O
InChIInChI=1S/C11H19NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,14)
InChIKeyQGRRVDYWVKZMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-(+/-)-aminohex-5-enal (CAS 1379812-32-4): A Bifunctional Amino Aldehyde Building Block for Controlled Multi-Step Synthesis


N-Boc-(+/-)-aminohex-5-enal (CAS 1379812-32-4) is a racemic, bifunctional amino aldehyde with a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkene [1]. With a molecular formula of C₁₁H₁₉NO₃ and molecular weight of 213.27 g/mol , it serves as a versatile precursor in the synthesis of complex molecules, particularly in the construction of nitrogen-containing heterocycles and peptide mimetics [1].

Why N-Boc-(+/-)-aminohex-5-enal Cannot Be Interchanged with Fmoc-, Cbz-, or Alloc-Protected Amino Aldehyde Analogs


The choice of N-protecting group in amino aldehydes dictates the entire synthetic sequence's feasibility and efficiency, as orthogonal deprotection strategies are required for multi-step syntheses [1]. N-Boc-(+/-)-aminohex-5-enal employs an acid-labile Boc group, which is stable to nucleophiles and bases but cleaved under mild acidic conditions [2]. In contrast, Fmoc analogs are base-labile, Cbz analogs require hydrogenolysis or strong acid, and Alloc analogs necessitate Pd(0) catalysts [1]. Substituting one for another without adjusting the entire protecting group scheme can lead to premature deprotection, side reactions, or complete synthetic failure.

Quantitative Differentiation of N-Boc-(+/-)-aminohex-5-enal (CAS 1379812-32-4) Versus In-Class Analogs


Orthogonal Protection Compatibility: Boc vs. Fmoc Deprotection Conditions

N-Boc-(+/-)-aminohex-5-enal provides true orthogonality when paired with base-labile Fmoc groups in the same molecule. The Boc group is cleaved under acidic conditions (e.g., 50% TFA in DCM for 30 min at 25°C), while Fmoc is stable under these conditions [1]. Conversely, Fmoc is removed under basic conditions (20% piperidine in DMF for 20 min at 25°C), which leaves Boc intact [2]. This compares favorably to Fmoc-NH-hex-5-enal (MW 335.4 g/mol), which cannot be used in sequences requiring acid-stable protection .

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Stability Under Basic Nucleophilic Conditions: Boc vs. Cbz Protection

The Boc group in N-Boc-(+/-)-aminohex-5-enal exhibits high stability towards most nucleophiles and bases, including LDA, RMgX, and enolates [1]. This is in contrast to Cbz-protected amino aldehydes, which are also base-stable but require hydrogenolysis (H₂, Pd/C) for deprotection, a condition incompatible with alkene functionality due to undesired reduction [2]. The Boc group avoids this side reaction entirely.

Nucleophilic Reactions Protecting Group Stability Multi-Step Synthesis

Pd-Catalyzed Aminoarylation Efficiency: N-Boc-hex-5-enylamine vs. Non-Boc Analogs

Pd-catalyzed aminoarylation of substituted N-Boc-hex-5-enylamine precursors successfully yielded N-Boc piperidine-containing scaffolds, a transformation ascribed to a significant Thorpe−Ingold effect facilitated by the Boc group [1]. The yield for this specific cyclization was not directly compared in the study, but the reaction's success is contingent on the presence of the Boc group to stabilize intermediates and facilitate ring closure. Analogs lacking the Boc group (e.g., free amine) undergo competing side reactions or fail to cyclize efficiently.

Palladium Catalysis Aminoarylation Heterocycle Synthesis

Terminal Alkene Reactivity Profile: N-Boc-(+/-)-aminohex-5-enal vs. Saturated Amino Aldehydes

The terminal alkene in N-Boc-(+/-)-aminohex-5-enal (C11H19NO3) provides a reactive handle for olefin cross-metathesis and thiol-ene click chemistry, enabling late-stage diversification . In contrast, saturated amino aldehydes like N-Boc-6-aminohexanal lack this functionality, limiting their utility to linear chain extensions. The presence of the alkene does not compromise the aldehyde's reactivity in reductive amination or Grignard additions.

Olefin Metathesis Click Chemistry Diversification

High-Impact Application Scenarios for N-Boc-(+/-)-aminohex-5-enal (CAS 1379812-32-4) Driven by Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Boc/Fmoc Strategies

Employ N-Boc-(+/-)-aminohex-5-enal as a building block in SPPS when a Boc-protected amine must survive repetitive piperidine treatments used for Fmoc deprotection [1]. The acid-labile Boc group can be selectively removed at the final stage using TFA, releasing the free amine for further conjugation or cyclization. This orthogonal compatibility avoids cross-reactivity and improves crude peptide purity.

Synthesis of Spirocyclic and Fused-Ring N-Heterocycles via Pd-Catalyzed Aminoarylation

Utilize N-Boc-(+/-)-aminohex-5-enal as a cyclization precursor in Pd-catalyzed aminoarylation reactions to construct spirocyclic piperidine scaffolds [2]. The Thorpe−Ingold effect conferred by the Boc group facilitates efficient ring closure, enabling access to three-dimensional molecular architectures of high value in drug discovery. This application is uniquely enabled by the combination of Boc protection and the terminal alkene.

Late-Stage Diversification via Olefin Cross-Metathesis

Incorporate N-Boc-(+/-)-aminohex-5-enal into a synthetic sequence as a masked amine/aldehyde building block, then perform olefin cross-metathesis at the terminal alkene using Grubbs catalysts to introduce functionalized side chains, fluorescent tags, or additional reactive handles [3]. This step occurs after Boc protection and before aldehyde unmasking, maximizing synthetic flexibility.

Synthesis of Boc-Protected Amino Alcohols and Amino Nitriles

Reduce the aldehyde of N-Boc-(+/-)-aminohex-5-enal with NaBH₄ to yield the corresponding N-Boc-aminohex-5-enol, a valuable intermediate for further functionalization [1]. Alternatively, convert the aldehyde to a nitrile under mild conditions to access N-Boc-protected amino nitriles. The Boc group remains intact throughout these transformations, preserving the protected amine for later steps.

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